

Application Note & Protocol: Synthesis of Butyl 3,5-Dinitrobenzoate from n-Butanol

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Compound of Interest

Compound Name: Butyl 3,5-dinitrobenzoate

Cat. No.: B12661045

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Abstract

This document provides a comprehensive protocol for the synthesis of **butyl 3,5-dinitrobenzoate**, a derivative frequently used for the characterization of n-butanol. The synthesis is achieved via the esterification of n-butanol with 3,5-dinitrobenzoyl chloride. This application note details the chemical principles, necessary apparatus, step-by-step procedure, safety precautions, and methods for purification and characterization of the final product. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The conversion of alcohols to their corresponding crystalline ester derivatives is a fundamental technique in organic chemistry for the purpose of identification and characterization. **Butyl 3,5-dinitrobenzoate** is a solid derivative of the liquid n-butanol, and its sharp melting point provides a reliable physical constant for identification. The 3,5-dinitrobenzoyl group is particularly useful as it is a highly crystalline moiety, leading to solid esters that are readily purified by recrystallization.[1][2] Dinitrobenzoate derivatives have also found applications in pharmacology and as radiation sensitizers.[3]

The synthesis described herein is an esterification reaction between n-butanol and 3,5-dinitrobenzoyl chloride. This method is widely employed due to the high reactivity of the acid chloride, which allows the reaction to proceed readily.[1][3] The reaction proceeds via a

nucleophilic acyl substitution mechanism, where the alcohol (n-butanol) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the 3,5-dinitrobenzoyl chloride.

Health and Safety

Extreme caution must be exercised when handling 3,5-dinitrobenzoyl chloride. It is a corrosive solid that is highly reactive with water and moisture, liberating toxic gases upon contact.^[4] It can cause severe skin burns and eye damage, and is suspected of causing genetic defects.^[4]^[5]

Personal Protective Equipment (PPE) is mandatory:

- Eye Protection: Chemical safety goggles and a face shield are required.^[4]^[5]
- Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn.^[4]^[5]
- Respiratory Protection: Work should be conducted in a well-ventilated chemical fume hood.^[4]^[6]^[7]

Handling Precautions:

- Avoid all personal contact, including inhalation of dust.^[6]^[7]
- Do not eat, drink, or smoke when handling this chemical.^[6]^[7]
- Keep containers securely sealed when not in use.^[6]^[7]
- Ensure eyewash stations and safety showers are readily accessible.^[4]
- WARNING: To avoid a violent reaction, NEVER add water to 3,5-dinitrobenzoyl chloride.^[6]^[7]

Materials and Methods

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |
|-------------------------------------------------------------|-----------------|-------------------|-----------------------|
| n-Butanol | Reagent | Sigma-Aldrich | |
| 3,5-Dinitrobenzoyl chloride | ≥98.0% | TCI | |
| Ethanol | 95% or Absolute | Fisher Scientific | For recrystallization |
| Sodium Bicarbonate (NaHCO ₃) | Reagent | VWR | For washing |
| Anhydrous Sodium Sulfate (Na ₂ SO ₄) | Reagent | VWR | For drying |
| Distilled Water | | | |

Apparatus

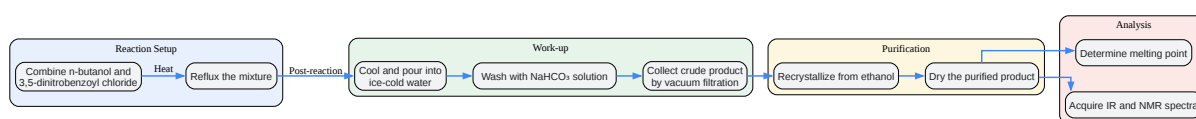
- Round-bottom flask (50 mL)
- Reflux condenser
- Heating mantle or water bath
- Magnetic stirrer and stir bar
- Separatory funnel (100 mL)
- Büchner funnel and filter flask
- Filter paper
- Beakers and Erlenmeyer flasks
- Graduated cylinders
- Melting point apparatus
- Infrared (IR) Spectrometer

- Nuclear Magnetic Resonance (NMR) Spectrometer

Experimental Protocol

Synthesis of Butyl 3,5-Dinitrobenzoate

The following workflow outlines the synthesis process:



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Figure 1: Experimental workflow for the synthesis and analysis of **Butyl 3,5-Dinitrobenzoate**.

Step-by-Step Procedure:

- **Reaction Setup:** In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2.3 g (0.01 mol) of 3,5-dinitrobenzoyl chloride to 10 mL of n-butanol (an excess).
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture in a water bath or on a heating mantle to reflux for approximately 4 hours.^[3]
- **Precipitation:** After the reflux period, allow the reaction mixture to cool to room temperature. A white product should appear.^[3] Pour the cooled mixture into approximately 50 mL of ice-cold water in a beaker.
- **Washing:** Stir the precipitate in the water, then wash it with a 5% sodium bicarbonate solution to neutralize any unreacted acid chloride and hydrochloric acid formed during the reaction.^[1]

- Isolation of Crude Product: Collect the crude **butyl 3,5-dinitrobenzoate** by vacuum filtration using a Büchner funnel. Wash the solid on the filter paper with cold water.[3]

Purification by Recrystallization

- Solvent Selection: Ethanol is a suitable solvent for the recrystallization of **butyl 3,5-dinitrobenzoate**.
- Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution near its boiling point on a hot plate.[8][9]
- Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
- Isolation of Pure Product: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.
- Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent. Weigh the final product and calculate the percentage yield.

Characterization

Physical Properties

| Property | Expected Value |
|-------------------|---------------------------------------------------------------|
| Molecular Formula | C ₁₁ H ₁₂ N ₂ O ₆ |
| Molecular Weight | 268.23 g/mol [10] |
| Appearance | White to off-white crystalline solid[11] |
| Melting Point | 63-64 °C[2] |

Spectroscopic Data

- Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic peaks for the ester carbonyl group (C=O) around 1720-1740 cm⁻¹, C-O stretching around 1100-1300 cm⁻¹, and

strong absorptions for the nitro groups (NO_2) around $1530\text{-}1550\text{ cm}^{-1}$ (asymmetric) and $1340\text{-}1360\text{ cm}^{-1}$ (symmetric).

- ^1H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the butyl group and the aromatic protons. The aromatic protons will appear in the downfield region (around 9 ppm), and the protons of the butyl group will be in the upfield region.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the ester carbonyl carbon around 160-170 ppm, signals for the aromatic carbons, and four distinct signals for the carbons of the butyl group.

Discussion and Conclusion

This protocol provides a reliable and well-established method for the synthesis of **butyl 3,5-dinitrobenzoate** from n-butanol and 3,5-dinitrobenzoyl chloride. The procedure is straightforward and yields a solid derivative suitable for the characterization of n-butanol. Adherence to the safety precautions outlined is paramount due to the hazardous nature of 3,5-dinitrobenzoyl chloride. The purification by recrystallization is a critical step to obtain a product with a sharp melting point, which is essential for accurate identification. The spectroscopic data obtained should be consistent with the expected structure of **butyl 3,5-dinitrobenzoate**.

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